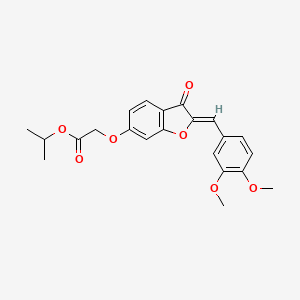

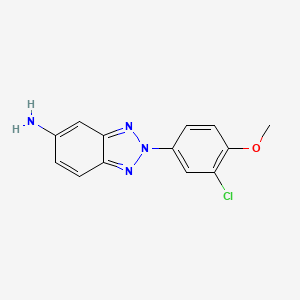

![molecular formula C23H22N4O3S2 B2567467 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide CAS No. 886888-76-2](/img/structure/B2567467.png)

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Molecular Structure Analysis

The benzimidazole moiety contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have been extensively utilized as a drug scaffold in medicinal chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. In general, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitumor and Antibacterial Agents

The compound's derivatives have been synthesized and evaluated for their in vitro activity against human tumor cell lines, including liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), showing significant antitumor activity. Moreover, these compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their dual potential in medical applications (Hafez et al., 2017).

Antimycobacterial Activity

A related research study focused on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the compound's relevance in addressing challenges posed by tuberculosis and its drug-resistant forms (Lv et al., 2017).

Cardiac Electrophysiological Activity

Another area of research explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including benzene-sulfonamides. These studies identified compounds with potency comparable to known class III agents, suggesting potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Green Synthesis and Antimicrobial Activity

Efforts to adopt environmentally friendly synthesis methods led to the preparation of thiophenyl pyrazoles and isoxazoles, demonstrating potent antibacterial and antifungal activities. This approach not only aligns with the principles of green chemistry but also contributes to the development of new antimicrobial agents (Sowmya et al., 2018).

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents showed that several compounds displayed significant cytoprotective properties, though they did not exhibit notable antisecretory activity. This suggests a potential therapeutic use in managing ulcerative conditions without affecting gastric acid secretion (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological targets. They have been found to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Future Directions

Properties

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c28-23(21-6-3-15-31-21)24-17-7-9-18(10-8-17)32(29,30)27-13-11-16(12-14-27)22-25-19-4-1-2-5-20(19)26-22/h1-10,15-16H,11-14H2,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOAPMHVXMCYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)

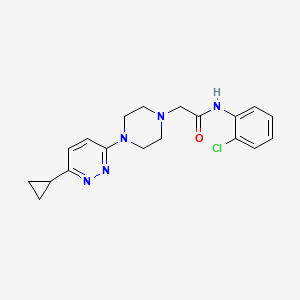

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)

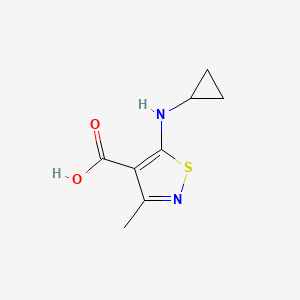

![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)

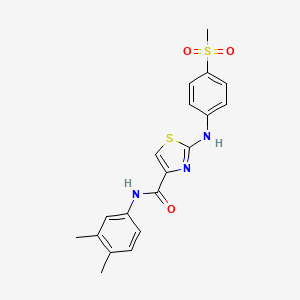

![7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567400.png)

![(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2567403.png)

![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)

![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)